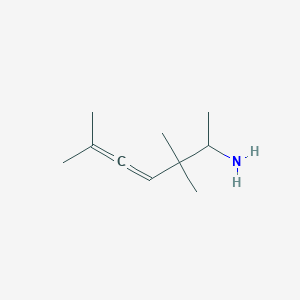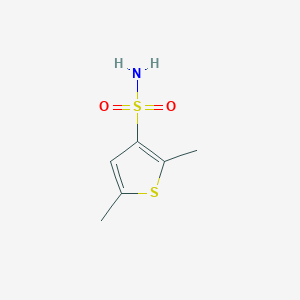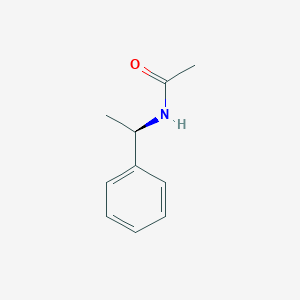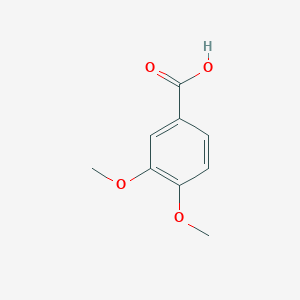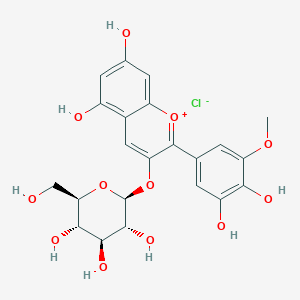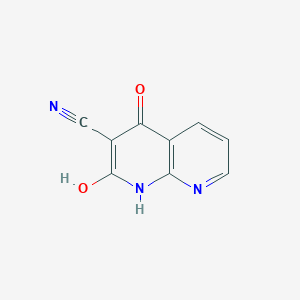
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile, also known as NOC-18, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) donor, which means that it can release NO in a controlled manner. NO is a signaling molecule that plays an important role in various physiological and pathological processes. NOC-18 has been used to study the biological effects of NO and to develop new drugs that target NO signaling pathways.
作用機序
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile releases NO in a controlled manner, which allows researchers to study the effects of NO on biological systems. NO is a signaling molecule that can activate various signaling pathways, including the cyclic guanosine monophosphate (cGMP) pathway. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile can activate the cGMP pathway by releasing NO, which can then activate guanylate cyclase and increase cGMP levels. This can lead to various physiological effects, such as vasodilation and platelet inhibition.
生化学的および生理学的効果
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It can induce vasodilation and lower blood pressure by activating the cGMP pathway. It can also inhibit platelet aggregation and reduce the risk of thrombosis. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It can also induce apoptosis in cancer cells and inhibit tumor growth. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has several advantages for lab experiments. It is a reliable and effective NO donor that can be used to study the effects of NO on biological systems. It can be used in both in vitro and in vivo experiments. It has a long half-life, which allows for sustained NO release. However, there are also some limitations to using 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. It can be difficult to control the rate of NO release, which can lead to non-specific effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile. One area of research is the development of new NO donors that have improved specificity and control of NO release. Another area of research is the development of new drugs that target NO signaling pathways for the treatment of various diseases. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has also been used in combination with other drugs to enhance their effects. Further research is needed to explore the potential of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile and other NO donors in combination therapies. Finally, there is a need for more research on the effects of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile on different biological systems and in different disease models.
合成法
The synthesis of 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile involves several steps, starting from the reaction of 2-amino-4,6-dichloropyrimidine with ethyl cyanoacetate to form 2-ethoxycarbonyl-4,6-dichloropyrimidine. This compound is then reacted with 2-hydroxy-1-naphthaldehyde to form 2-(2-hydroxy-1-naphthyl)-4,6-dichloropyrimidine-5-carboxylic acid ethyl ester. The final step involves the reaction of this compound with sodium nitrite and sodium azide to form 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile.
科学的研究の応用
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in a wide range of scientific research applications. It has been used to study the role of NO in various physiological processes, such as vasodilation, platelet aggregation, and neurotransmission. It has also been used to study the effects of NO on pathological conditions, such as inflammation, cancer, and cardiovascular disease. 2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile has been used in both in vitro and in vivo experiments, and has been shown to be a reliable and effective NO donor.
特性
CAS番号 |
153457-29-5 |
|---|---|
製品名 |
2-hydroxy-4-oxo-1H-1,8-naphthyridine-3-carbonitrile |
分子式 |
C9H5N3O2 |
分子量 |
187.15 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-1H-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-7(13)5-2-1-3-11-8(5)12-9(6)14/h1-3H,(H2,11,12,13,14) |
InChIキー |
BEGWIHMSWPLKDD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1 |
SMILES |
C1=CC2=C(NC(=O)C(=C2O)C#N)N=C1 |
正規SMILES |
C1=CC2=C(NC(=C(C2=O)C#N)O)N=C1 |
同義語 |
1,8-Naphthyridine-3-carbonitrile,1,2-dihydro-4-hydroxy-2-oxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





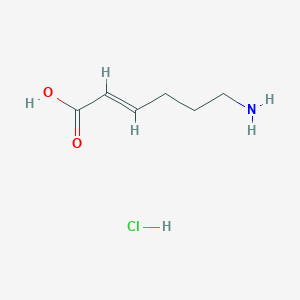
![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
